molecular formula C18H15NO3 B11389743 N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 879351-28-7

N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11389743
CAS No.: 879351-28-7
M. Wt: 293.3 g/mol
InChI Key: RCYNMJGBRCPBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule based on the privileged 4H-chromen-4-one (chromone) scaffold, recognized for its versatile pharmacological potential and significance in medicinal chemistry research . This compound belongs to a class of chromone-2-carboxamide derivatives that have demonstrated substantial research value as cytotoxic agents, showing promising antiproliferative activity against a range of human cancer cell lines . Researchers are particularly interested in such derivatives for their potential to inhibit cancer cell growth, with certain analogs exhibiting potent effects against both ER(+) and ER(-) breast cancer models, as well as other carcinoma cell lines . The chromone core serves as a key intermediate for the synthesis of diverse biologically active molecules, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for specific therapeutic targets . The structural conformation of related N-phenyl-4-oxo-4H-chromene-3-carboxamides is characterized by a planar arrangement stabilized by an intramolecular hydrogen bond, which likely influences their interaction with biological targets . Beyond oncology, the chromone scaffold is actively investigated for targeting enzymes relevant to neurodegenerative diseases, such as human monoamine oxidase B (hMAO-B) and carbonic anhydrases (CA), making it a versatile template for central nervous system drug discovery . This product is intended for research purposes as a chemical reference standard or building block in drug discovery programs. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

879351-28-7

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15NO3/c1-12-6-8-13(9-7-12)11-19-18(21)17-10-15(20)14-4-2-3-5-16(14)22-17/h2-10H,11H2,1H3,(H,19,21)

InChI Key

RCYNMJGBRCPBPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2

solubility

3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-oxo-4H-chromene-2-carboxylic acid with 4-methylbenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated chromene derivatives, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry: N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory or oxidative stress pathways, thereby reducing inflammation or oxidative damage.

    Modulating Receptors: The compound may bind to and modulate the activity of certain receptors, influencing cellular signaling and function.

    Inducing Apoptosis: In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide, highlighting structural variations and their implications:

Compound Name Substituents/Modifications Key Findings Reference
6-Chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide Chlorine at C6 of chromene core Enhanced lipophilicity compared to parent compound; potential for improved membrane permeability .
N-(4-Halophenyl)-4-oxo-4H-chromene-3-carboxamides Carboxamide at C3; halogen (F, Cl, Br) at phenyl MAO-B inhibition (IC₅₀: 0.5–2.1 µM); 3-carboxamide position critical for activity vs. inactive 2-carboxamide isomers .
N-(1-Benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide Piperidine substituent instead of 4-methylbenzyl Increased solubility due to basic amine; retained chromene core bioactivity .
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 2-Oxo chromene; 3-carboxamide; 4-methoxyphenethyl Reduced planarity vs. 4-oxo chromenes; altered electronic properties may affect target binding .
N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide Sulfamoylphenyl group Sulfonamide moiety enhances potential for enzyme interactions (e.g., kinase inhibition) .

Positional Isomerism: 2-Carboxamide vs. 3-Carboxamide

The carboxamide position significantly impacts biological activity. For example:

  • This compound (target compound) lacks MAO-B inhibitory activity, whereas N-(4-bromophenyl)-4-oxo-4H-chromene-3-carboxamide exhibits potent MAO-B inhibition (IC₅₀ = 0.5 µM) . This suggests the 3-carboxamide position is essential for MAO-B binding.
  • 2-Carboxamide derivatives, such as the target compound, may favor alternative targets due to distinct electronic and steric environments.

Substituent Effects on Physicochemical Properties

  • Halogenation: Chlorine at C6 (as in 6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide) increases lipophilicity (clogP ~3.2 vs.
  • Aromatic vs. Aliphatic Substituents : Piperidine-containing analogues (e.g., N-(1-benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide) exhibit higher aqueous solubility due to the basic nitrogen, whereas 4-methylbenzyl derivatives balance lipophilicity and metabolic stability .

Biological Activity

N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound belongs to the chromene family, characterized by a chromene backbone with a carboxamide functional group. The synthesis typically involves multi-step organic reactions, allowing for the introduction of various substituents that can modulate its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways and oxidative stress, potentially reducing inflammation and cellular damage.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways critical for various physiological responses.
  • Induction of Apoptosis : In cancer studies, it has been shown to induce apoptosis in cancer cells by activating apoptotic pathways, making it a candidate for anticancer therapies .

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses.

Antioxidant Activity

The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress markers in various biological systems. This activity is crucial for protecting cells from oxidative damage, which is linked to numerous diseases.

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. For instance, it has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic factors such as P53 and Bax .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX-2 and cytokine production
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis in MCF-7 and prostate cancer cells
AntifungalModerate activity against Candida species

Specific Research Examples

  • Anti-inflammatory Studies : In vitro studies demonstrated that this compound significantly reduced TNF-alpha-induced inflammation in cultured cells, suggesting its potential as a therapeutic agent in inflammatory diseases.
  • Anticancer Efficacy : A study evaluating the compound against various cancer cell lines revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at low concentrations .
  • Molecular Docking Studies : Computational analyses have shown that this compound can effectively bind to active sites of target proteins involved in cancer progression, providing insights into its mechanism of action at the molecular level .

Q & A

Q. What are the optimal synthetic routes for N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the chromene-2-carboxylic acid core via cyclization of substituted salicylaldehyde derivatives under acidic conditions.
  • Step 2 : Coupling with 4-methylbenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond.
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Key parameters include solvent choice (e.g., DMF for amidation), temperature control (60–80°C), and catalyst optimization (e.g., DMAP for reaction acceleration).

Q. Which spectroscopic techniques are critical for structural characterization?

  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., SHELX software for refinement ).
  • NMR Spectroscopy : Confirms substituent placement (e.g., ¹H NMR for methylbenzyl protons at δ 2.3–2.5 ppm; ¹³C NMR for carbonyl signals at ~170 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₅NO₃: 293.3; observed: 293.1) .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer potency) require:

  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., acetylcholinesterase assays ) and cell viability tests (e.g., MTT assays on cancer cell lines).
  • Dose-Response Studies : Establish EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Structural Validation : Ensure compound integrity via HPLC-UV/LC-MS to rule out degradation .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., β-secretase 1 (BACE-1) for Alzheimer’s research ).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS with CHARMM force fields).
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhance binding affinity) .

Q. How does the 4-methylbenzyl group influence bioactivity compared to analogs?

  • Comparative Studies : Replace 4-methylbenzyl with 4-methoxybenzyl or 4-chlorobenzyl to assess SAR.
  • Example : 4-Methoxy analogs show reduced logP (2.1 vs. 2.8) but improved solubility, affecting membrane permeability .
    • Enzymatic Assays : Methyl substitution enhances hydrophobic interactions with enzyme active sites (e.g., 20% higher inhibition of h-AChE vs. des-methyl analogs ).

Methodological Guidance

Q. What in vitro models evaluate anticancer potential?

  • Cell Lines : Use HepG2 (liver), MCF-7 (breast), and A549 (lung) cancer cells.
  • Assays :
  • MTT Assay : Measure IC₅₀ after 48-hour exposure (typical range: 5–50 µM ).
  • Apoptosis Detection : Annexin V/PI staining via flow cytometry.
  • ROS Measurement : DCFH-DA fluorescence to quantify oxidative stress .

Q. How is crystallographic data refined for structural analysis?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL-2018 for anisotropic displacement parameters and R-factor optimization (target R1 < 0.05) .
  • Validation : PLATON for checking structural integrity and solvent masking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.